molecular formula C19H20N4O2S B6527833 N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide CAS No. 1019095-54-5

N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide

Cat. No. B6527833
M. Wt: 368.5 g/mol
InChI Key: HCJDNIYCWMFYPD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a thiazole ring, a pyrazole ring, and a cyclopropanecarboxamide group. Each of these groups can confer specific properties to the molecule, influencing its reactivity, polarity, and potential biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It likely exhibits a significant degree of conjugation, which could impact its chemical properties and potential biological activities.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo. Its reactivity would be influenced by the various functional groups present in the molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the functional groups it contains. However, for a complex molecule like this, experimental data would be needed for accurate predictions.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its potential biological activities. Without specific data, it’s not possible to provide accurate information on the safety and hazards of this compound.


Future Directions

Future research on this compound could involve synthesizing it, characterizing its physical and chemical properties, studying its reactivity, and investigating its potential biological activities. Such research could provide valuable information about this compound and its potential applications.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a detailed and accurate analysis, specific experimental data and literature would be needed. If you have access to specific data or literature about this compound, I could provide a more detailed analysis.


properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-25-15-8-6-13(7-9-15)16-11-26-19(20-16)23-17(10-12(2)22-23)21-18(24)14-4-5-14/h6-11,14H,3-5H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDNIYCWMFYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

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